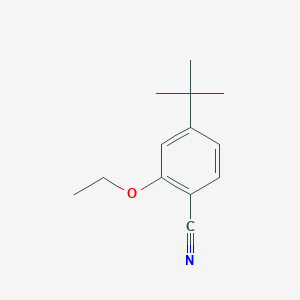
4-(tert-Butyl)-2-ethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2-ethoxybenzonitrile, also known as TEBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-(tert-Butyl)-2-ethoxybenzonitrile has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a component in liquid crystals. Additionally, 4-(tert-Butyl)-2-ethoxybenzonitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 4-(tert-Butyl)-2-ethoxybenzonitrile is not fully understood, but it is believed to interact with specific proteins or enzymes in the body, leading to various biochemical and physiological effects. 4-(tert-Butyl)-2-ethoxybenzonitrile has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical And Physiological Effects
4-(tert-Butyl)-2-ethoxybenzonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that 4-(tert-Butyl)-2-ethoxybenzonitrile can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, 4-(tert-Butyl)-2-ethoxybenzonitrile has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
4-(tert-Butyl)-2-ethoxybenzonitrile has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which ensures that the results obtained from experiments are accurate and reproducible. However, 4-(tert-Butyl)-2-ethoxybenzonitrile is also relatively expensive and may not be readily available in some labs, which can limit its use in certain experiments.
Future Directions
4-(tert-Butyl)-2-ethoxybenzonitrile has several potential future directions for research. One area of interest is the development of 4-(tert-Butyl)-2-ethoxybenzonitrile-based fluorescent probes for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Additionally, 4-(tert-Butyl)-2-ethoxybenzonitrile may have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action of 4-(tert-Butyl)-2-ethoxybenzonitrile and its potential therapeutic applications.
In conclusion, 4-(tert-Butyl)-2-ethoxybenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has provided an overview of 4-(tert-Butyl)-2-ethoxybenzonitrile, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4-(tert-Butyl)-2-ethoxybenzonitrile and its applications in various fields.
Synthesis Methods
4-(tert-Butyl)-2-ethoxybenzonitrile can be synthesized through a multistep process that involves the reaction of 4-chloro-2-ethoxybenzonitrile with tert-butyl magnesium chloride. The resulting product is then purified through recrystallization, yielding 4-(tert-Butyl)-2-ethoxybenzonitrile. This synthesis method has been extensively studied and optimized to ensure that the final product is of high purity and quality.
properties
CAS RN |
168036-27-9 |
|---|---|
Product Name |
4-(tert-Butyl)-2-ethoxybenzonitrile |
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-tert-butyl-2-ethoxybenzonitrile |
InChI |
InChI=1S/C13H17NO/c1-5-15-12-8-11(13(2,3)4)7-6-10(12)9-14/h6-8H,5H2,1-4H3 |
InChI Key |
NQGYIYWKHAGKDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C#N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



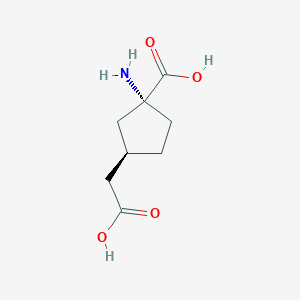
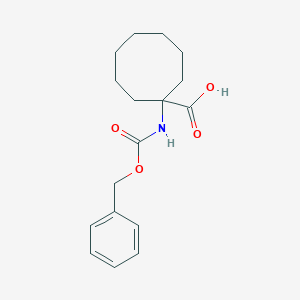
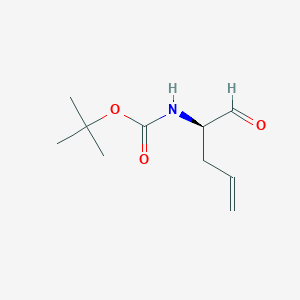
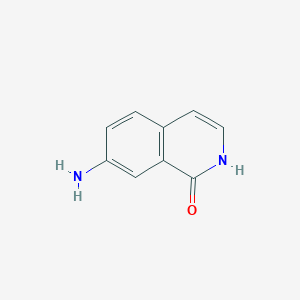


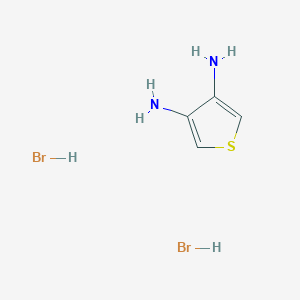
![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)




![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)